1H-Benzimidazole, 2-[5-chloro-2-[(4-chlorophenyl)methoxy]phenyl]-
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Overview
Description
1H-Benzimidazole, 2-[5-chloro-2-[(4-chlorophenyl)methoxy]phenyl]- is a derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazole derivatives are known for their wide range of biological activities and are used in various medicinal and industrial applications
Preparation Methods
The synthesis of 1H-Benzimidazole, 2-[5-chloro-2-[(4-chlorophenyl)methoxy]phenyl]- typically involves the following steps:
Starting Materials: The synthesis begins with o-phenylenediamine and a suitable aldehyde or ketone.
Cyclization: The o-phenylenediamine undergoes cyclization with the aldehyde or ketone in the presence of an acid catalyst to form the benzimidazole core.
Substitution: The 5-chloro-2-[(4-chlorophenyl)methoxy]phenyl group is introduced through a substitution reaction, often involving a halogenated precursor and a base to facilitate the reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1H-Benzimidazole, 2-[5-chloro-2-[(4-chlorophenyl)methoxy]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Benzimidazole, 2-[5-chloro-2-[(4-chlorophenyl)methoxy]phenyl]- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.
Biological Studies: It is used in research to understand the mechanisms of action of benzimidazole derivatives and their effects on various biological pathways.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-[5-chloro-2-[(4-chlorophenyl)methoxy]phenyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of viral replication.
Comparison with Similar Compounds
1H-Benzimidazole, 2-[5-chloro-2-[(4-chlorophenyl)methoxy]phenyl]- can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole, 2-phenyl-: This compound lacks the chloro and methoxy substituents, resulting in different chemical properties and biological activities.
1H-Benzimidazole, 2-[4-chlorophenyl]-:
1H-Benzimidazole, 2-[5-chloro-2-phenyl]-: This compound lacks the methoxy group, leading to differences in its chemical behavior and biological effects.
Properties
CAS No. |
62871-26-5 |
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Molecular Formula |
C20H14Cl2N2O |
Molecular Weight |
369.2 g/mol |
IUPAC Name |
2-[5-chloro-2-[(4-chlorophenyl)methoxy]phenyl]-1H-benzimidazole |
InChI |
InChI=1S/C20H14Cl2N2O/c21-14-7-5-13(6-8-14)12-25-19-10-9-15(22)11-16(19)20-23-17-3-1-2-4-18(17)24-20/h1-11H,12H2,(H,23,24) |
InChI Key |
JRTMPIVWZPQWNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)Cl)OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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